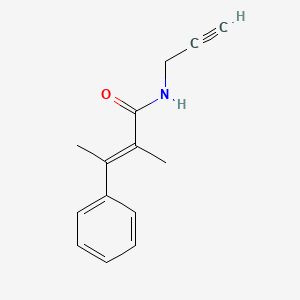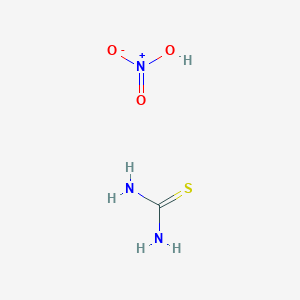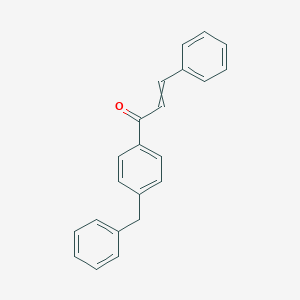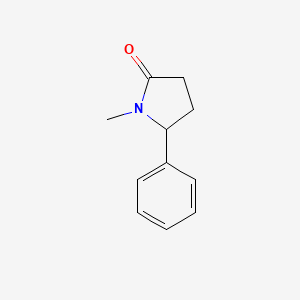
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a precursor compound, followed by the introduction of the oxopentyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the oxopentyl group.
2,3,5-Trimethyl-6-(3-hydroxypropyl)-1,4-phenylene diacetate: Contains a hydroxypropyl group instead of an oxopentyl group.
Uniqueness
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is unique due to the presence of the oxopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
53713-20-5 |
|---|---|
分子式 |
C18H24O5 |
分子量 |
320.4 g/mol |
IUPAC名 |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxopentyl)phenyl] acetate |
InChI |
InChI=1S/C18H24O5/c1-7-15(21)8-9-16-12(4)17(22-13(5)19)10(2)11(3)18(16)23-14(6)20/h7-9H2,1-6H3 |
InChIキー |
BYVJNJIKSVJOBU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CCC1=C(C(=C(C(=C1C)OC(=O)C)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)








![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)

![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
